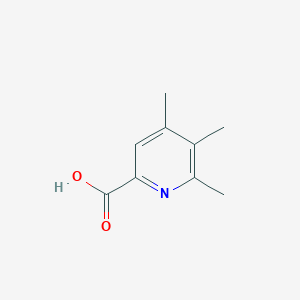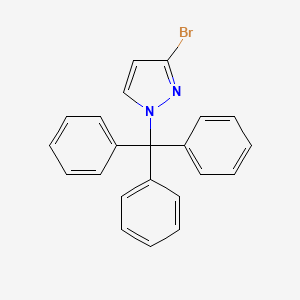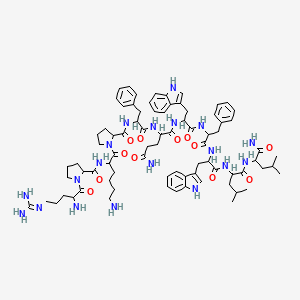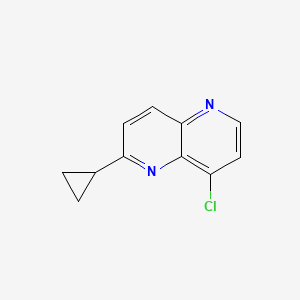
8-Chloro-2-cyclopropyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-cyclopropyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 8th position and a cyclopropyl group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-cyclopropyl-1,5-naphthyridine typically involves the chlorination of a carbonyl derivative using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be further modified to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions followed by cyclopropylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-cyclopropyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: These reactions can be used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules .
Scientific Research Applications
8-Chloro-2-cyclopropyl-1,5-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-cyclopropyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group, making it less sterically hindered.
8-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group at the 2nd position.
2-Cyclopropyl-1,5-naphthyridine: Lacks the chlorine atom at the 8th position.
Uniqueness
8-Chloro-2-cyclopropyl-1,5-naphthyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
8-chloro-2-cyclopropyl-1,5-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c12-8-5-6-13-10-4-3-9(7-1-2-7)14-11(8)10/h3-7H,1-2H2 |
InChI Key |
NUWZRPGYOOXCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


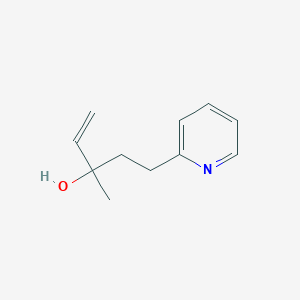
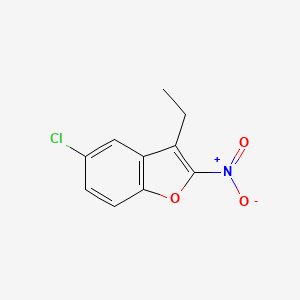


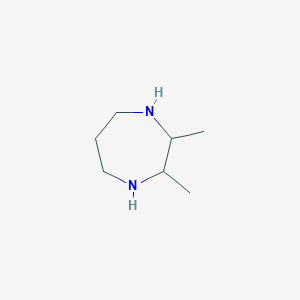
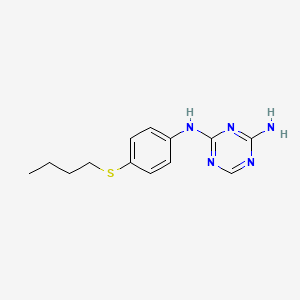

![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

